Propargyl methacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-4-5-9-7(8)6(2)3/h1H,2,5H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAWASVJOPLHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30756-20-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30756-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8065666 | |
| Record name | 2-Propynyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13861-22-8 | |
| Record name | Propargyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propynyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PROPARGYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7MJ2445SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Polymerization Methodologies and Mechanisms of Propargyl Methacrylate
Controlled Radical Polymerization (CRP) of Propargyl Methacrylate (B99206)
Controlled radical polymerization (CRP) represents a class of methods that enable the synthesis of polymers with predetermined molecular weights, low polydispersity, and defined architectures. sigmaaldrich.comresearchgate.net These techniques, which include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), rely on establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. tandfonline.comethz.chswaminathansivaram.in This equilibrium minimizes irreversible termination reactions that are common in conventional free radical polymerization, thus affording control over the polymer structure. swaminathansivaram.inrsc.org
For propargyl methacrylate, CRP is particularly valuable as it allows for the creation of polymers with intact alkyne side chains, essential for subsequent functionalization. tandfonline.com One successful approach involves visible light-mediated CRP, which has been shown to achieve a linear increase in number-average molecular weight (Mn) with monomer conversion and narrow polydispersity indices (Mw/Mn). tandfonline.comingentaconnect.com
| Monomer Conversion | Mn ( g/mol ) | Mw/Mn | Polymerization Conditions |
| 17% | 8,300 | 1.24 | [PgMA]/[Initiator]/[fac-Ir(ppy)3] = 210:1:0.0285 |
| 50% | 17,100 | 1.52 | [PgMA]/[Initiator]/[fac-Ir(ppy)3] = 210:1:0.0285 |
Table 1: Results of visible light-controlled radical polymerization of this compound using fac-Ir(ppy)3 as a photoredox catalyst. tandfonline.comtandfonline.com This method demonstrates better control compared to thermally activated copper-catalyzed ATRP of PgMA. tandfonline.com
The primary challenge in the controlled polymerization of this compound stems from its terminal alkyne group. This functional group can participate in undesirable side reactions, which complicates the polymerization process and can lead to a loss of control. Specific challenges include:
Interaction with the Catalyst: In metal-catalyzed CRP techniques like ATRP, the alkyne moiety can coordinate with the transition metal catalyst. This interaction can alter the catalyst's activity and redox potential, disrupting the crucial equilibrium between active and dormant species that is necessary for controlled polymerization. acs.orgsci-hub.st
Chain Transfer Reactions: The propargylic proton is susceptible to abstraction, which can lead to chain transfer reactions. This results in the termination of one polymer chain and the initiation of another, ultimately broadening the molecular weight distribution and preventing the formation of well-defined polymers.
Cross-linking: The alkyne groups can undergo radical addition or other coupling reactions under polymerization conditions, leading to branched or cross-linked networks (gelation). This is particularly problematic at higher monomer conversions and temperatures. sigmaaldrich.com
These potential side reactions often result in polymers with broad molecular weight distributions and limited control over the final molecular architecture, making direct controlled polymerization of PgMA difficult. morressier.com
Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method for synthesizing well-defined polymers from a variety of monomers, including methacrylates. sigmaaldrich.comethz.chwikipedia.org The mechanism is based on a reversible halogen atom transfer between a dormant polymer chain (capped with a halogen) and a transition metal catalyst in a lower oxidation state (e.g., Cu(I)). acs.orgnih.gov This process generates a propagating radical and the metal complex in a higher oxidation state (e.g., Cu(II) halide), which can then deactivate the radical, reforming the dormant species. nih.gov This dynamic equilibrium maintains a very low concentration of active radicals, suppressing termination reactions. wikipedia.orgcmu.edu
The direct application of traditional, thermally activated ATRP to this compound often yields poor results. The aforementioned challenges associated with the alkyne moiety lead to a lack of control over the polymerization. Thermally activated copper-catalyzed ATRP of PgMA typically results in polymers with high polydispersity and a non-linear evolution of molecular weight with conversion, indicating a departure from a living/controlled process. tandfonline.comtandfonline.com The interaction between the alkyne groups and the copper catalyst is a significant contributor to these limitations.
To circumvent the issues associated with the reactive alkyne group, a common and effective strategy is to use a protected monomer. 3-(Trimethylsilyl)this compound (TMSPMA) is frequently employed, where the terminal alkyne is protected by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This protection strategy prevents the alkyne from participating in side reactions during polymerization. sigmaaldrich.commorressier.com
The ATRP of TMSPMA proceeds in a well-controlled manner, allowing for the synthesis of poly(trimethylsilyl this compound) (PTMSPMA) with precisely adjustable degrees of polymerization (from 100 up to 600) and narrow polydispersity (Mw/Mn between 1.15 and 1.27). morressier.comproquest.com Following the polymerization, the TMS protecting groups can be easily and quantitatively removed under mild conditions to yield the desired poly(this compound) with intact, reactive pendant alkyne groups. proquest.com This protection-deprotection route is a reliable method for producing well-defined, "clickable" polymers based on PgMA. morressier.comproquest.com
The choice of the catalytic system is crucial for a successful ATRP. wikipedia.org The catalyst, typically a transition metal complex, must be active enough to activate dormant chains but also efficient at deactivating propagating radicals to maintain control. acs.org Copper-based complexes are the most common and well-studied catalysts for ATRP. nih.govnih.gov However, due to environmental concerns and potential toxicity, iron-based catalysts have emerged as a more environmentally friendly and inexpensive alternative. nih.govcmu.edunih.gov Iron catalysts have been successfully used for the controlled polymerization of various monomers, particularly methacrylates and styrenes. nih.gov
Advanced ATRP techniques often employ systems that help regenerate the active form of the catalyst (the activator) from the deactivator that accumulates due to termination reactions. The use of zero-valent metals, such as iron(0), in conjunction with higher oxidation state metal salts like copper(II) bromide (CuBr2), is a strategy used in methods like Activators Generated by Electron Transfer (AGET) ATRP or Supplemental Activator and Reducing Agent (SARA) ATRP. cmu.edu
In such a system, the primary catalyst could be a copper complex, where the equilibrium between Cu(I) and Cu(II) controls the polymerization. Irreversible termination reactions lead to a buildup of the Cu(II) deactivator, which can slow or halt the polymerization. Iron(0) can act as a reducing agent, reducing the excess Cu(II) back to the active Cu(I) state, thereby allowing the polymerization to proceed while maintaining control. cmu.edu The use of Fe(0) in conjunction with iron(II) or iron(III) salts has been reported to provide an increase in the rate of polymerization for styrenes and (meth)acrylates while maintaining good control. cmu.edu This principle highlights the versatility of mixed-metal systems in optimizing ATRP processes.
Atom Transfer Radical Polymerization (ATRP) of this compound
Catalytic Systems in ATRP of this compound
Visible Light-Controlled ATRP with Photoredox Catalysts (e.g., fac-Ir(ppy)3)
Visible light-controlled radical polymerization of this compound (PgMA) has been successfully achieved using fac-tris(2-phenylpyridine)iridium(III), abbreviated as fac-Ir(ppy)3, as a photoredox catalyst. This method offers a versatile route for preparing polymers with pendant alkynyl groups, which are valuable for post-polymerization modifications. tandfonline.com The polymerization is typically initiated with a compound like ethyl-α-bromophenylacetate. tandfonline.com
This technique demonstrates key characteristics of a controlled radical polymerization (CRP), including a linear increase of the number-average molecular weight (Mn) with monomer conversion and the ability to achieve narrow polydispersity indexes (PDI or Mw/Mn). tandfonline.com The control over the polymerization is managed by external regulation with a visible light source, which can be turned on and off to start and stop the reaction, respectively. escholarship.org This feature provides excellent temporal control over the chain growth process. escholarship.org
Research findings indicate that by controlling the polymerization time, well-defined polymers can be synthesized. For instance, in a system with a molar ratio of [PgMA]/[Initiator]/[fac-Ir(ppy)3] set to 210:1:0.0285, specific molecular weights and polydispersity were achieved at different monomer conversion rates. tandfonline.com These results are notably better than those obtained from thermally activated Copper-catalyzed Atom Transfer Radical Polymerization (ATRP) of PgMA. tandfonline.com Spectroscopic analysis, including FTIR, ¹H-NMR, and ¹³C-NMR, confirms that the pendant acetynyl groups of the this compound monomer remain intact during the polymerization process. tandfonline.com
Table 1: Molecular Weight and Polydispersity Data for Visible Light-Controlled ATRP of PgMA
| Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (Mw/Mn) |
|---|---|---|
| 17 | 8,300 | 1.24 |
| 50 | 17,100 | 1.52 |
Data obtained with [PgMA]/[Initiator]/[fac-Ir(ppy)3] = 210:1:0.0285. tandfonline.com
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile and widely used controlled radical polymerization (CRP) technique applicable to a broad range of monomers, including this compound. researchgate.netsigmaaldrich.comrsc.org The RAFT process allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.netmdpi.com The control in RAFT polymerization is achieved through a degenerative chain-transfer process involving a thiocarbonylthio compound, known as a RAFT agent. mdpi.comnih.gov This process establishes a rapid equilibrium between a small number of active, propagating polymer chains and a majority of dormant chains, which bear the RAFT agent as an end-group. researchgate.netcmu.edu
The general mechanism involves the addition of a propagating radical to the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing either the original propagating chain or a new radical that initiates further polymerization. This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization process. cmu.edu The choice of the RAFT agent is crucial and depends on the specific monomer being polymerized to ensure efficient chain transfer and control over the polymerization. mdpi.com
Kinetics and Molecular Weight Control in RAFT Polymerization
The kinetics of RAFT polymerization are a key aspect of achieving well-defined polymers. The process is characterized by a linear increase in the number-average molecular weight (Mn) with monomer conversion, which is a hallmark of a living or controlled polymerization. cmu.edu The theoretical molecular weight can be predicted based on the ratio of the moles of monomer consumed to the moles of the RAFT agent used.
For the polymerization to be well-controlled, the rate of chain transfer must be significantly higher than the rate of propagation. cmu.edu A high chain-transfer constant (Ctr) of the RAFT agent ensures that the equilibrium between active and dormant species is established quickly, leading to low polydispersity. cmu.edu However, in some systems, a short inhibition or retardation period may be observed at the beginning of the polymerization. This can be caused by a slow fragmentation of the initial intermediate RAFT radicals. mdpi.com
The molecular weight distributions (MWDs) for polymers obtained via RAFT are typically narrow, with polydispersity (Đ) values often falling between 1.1 and 1.6. researchgate.net Precise control over the molecular weight and its distribution is a significant advantage of the RAFT process, enabled by the high equilibrium constant of the main equilibrium between active and dormant species. mdpi.com
Group Transfer Polymerization (GTP) of this compound
Group Transfer Polymerization (GTP) is a living polymerization method particularly effective for acrylic monomers like methacrylates. scribd.comuobasrah.edu.iq Research has demonstrated that this compound can be successfully homopolymerized and copolymerized using GTP. researchgate.net A significant advantage of using GTP for this specific monomer is that the polymerization can be conducted in a one-pot synthesis without the need to protect the reactive acetylenic functional group. researchgate.net Subsequent analysis confirms that the acetylenic group remains unaffected by the polymerization conditions. researchgate.net
GTP was first developed by DuPont and operates through a proposed dissociative anionic mechanism. scribd.comresearchgate.net The process typically uses a silyl ketene acetal as an initiator and a nucleophilic or Lewis acid catalyst. uobasrah.edu.iqresearchgate.net The polymerization proceeds by the addition of the monomer to the growing chain end, with the silyl group being transferred to the incoming monomer. illinois.edu This technique allows for the synthesis of block copolymers through the sequential addition of different monomers. researchgate.net GTP can be conducted at higher temperatures (0–80 °C) compared to traditional anionic polymerization of methacrylates, which often requires very low temperatures (below -50°C). uobasrah.edu.iq This makes GTP a more practical option for industrial-scale production. researchgate.net Polymers produced via GTP generally exhibit narrow polydispersity indexes, typically between 1.2 and 1.3. uobasrah.edu.iq
Comparison of CRP Techniques for this compound Polymerization
Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Group Transfer Polymerization (GTP) are all powerful controlled radical polymerization (CRP) methods for synthesizing well-defined polymers from this compound. sigmaaldrich.comnih.gov However, they differ in their mechanisms, reaction conditions, and tolerance to functional groups.
| Technique | Mechanism | Catalyst/Control Agent | Advantages for PgMA | Limitations |
| Visible Light ATRP | Reversible deactivation of radicals via atom transfer. nih.gov | Photoredox catalyst (e.g., fac-Ir(ppy)3) and an initiator. tandfonline.com | Excellent temporal control with light; good control over Mn and PDI; acetylenic group remains intact. tandfonline.comescholarship.org | May require careful removal of catalyst from the final polymer. |
| RAFT | Degenerative chain transfer via a thiocarbonylthio agent. researchgate.netnih.gov | RAFT agent (e.g., dithiobenzoates, trithiocarbonates). | Wide monomer scope; tolerant to the alkyne group; metal-free. researchgate.net | RAFT agent can impart color and odor to the polymer; potential for retardation. cmu.edu |
| GTP | Living anionic polymerization involving silyl ketene acetals. scribd.comresearchgate.net | Nucleophilic or Lewis acid catalyst and a silyl ketene acetal initiator. uobasrah.edu.iq | No need to protect the acetylenic group; operates at moderate temperatures; produces polymers with low PDI. uobasrah.edu.iqresearchgate.net | Highly sensitive to protic impurities like water or alcohols, which can terminate the polymerization. uobasrah.edu.iq |
Co-polymerization of this compound
This compound (PMA) is a versatile monomer utilized in the synthesis of alkyne-functionalized polymers. The presence of the alkyne group allows for post-polymerization modification, making it a valuable component in creating functional materials. Co-polymerization of PMA with other monomers is a key strategy to tailor the properties of the resulting polymers for specific applications.
The co-polymerization of this compound with other methacrylate monomers, such as Methyl Methacrylate (MMA) and 2-Methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), allows for the creation of copolymers with a range of properties.
Methyl Methacrylate (MMA): Co-polymerization with MMA can produce copolymers that resemble polymethylmethacrylate (PMMA) while incorporating the reactive alkyne groups from PMA. google.com This allows for subsequent modifications, such as bromination, to impart properties like flame resistance. google.com The ratio of MMA to PMA in the copolymer can be adjusted to control the final properties of the material. google.com Free-radical polymerization is a common method for synthesizing these copolymers. researchgate.net However, anionic polymerization is sometimes preferred to avoid crosslinking reactions involving the acetylenic group of PMA. google.com
2-Methacryloyloxyethyl phosphorylcholine (MPC): MPC is a biocompatible monomer known for its ability to improve the hemocompatibility of materials. nih.govresearchgate.net Co-polymerization of PMA with MPC results in copolymers that are both "clickable" and antifouling, making them suitable for biosensing applications. The resulting poly[(this compound)-ran-(2-methacryloyloxyethyl phosphorylcholine)] copolymers can be used to create platforms for immobilizing biomolecules. The composition of these copolymers can be varied to optimize their performance in biological environments. nih.govresearchgate.net Reversible addition-fragmentation chain transfer (RAFT) polymerization is a suitable method for synthesizing well-defined MPC-containing copolymers. rsc.org
| Comonomer | Polymerization Method | Key Properties of Copolymer | Potential Applications |
|---|---|---|---|
| Methyl Methacrylate (MMA) | Free-radical, Anionic | Tunable properties resembling PMMA, allows for post-polymerization modification (e.g., bromination for flame resistance). google.com | Flame-resistant materials, functional coatings. google.com |
| 2-Methacryloyloxyethyl phosphorylcholine (MPC) | RAFT | Biocompatible, antifouling, "clickable" for biomolecule immobilization. nih.gov | Biosensors, drug delivery systems, biocompatible coatings. nih.govresearchgate.net |
This compound can also be co-polymerized with various acrylate (B77674) monomers to introduce different functionalities and properties into the resulting polymer chains.
Propargyl Acrylate: Co-polymerization of this compound with propargyl acrylate can be challenging due to the high reactivity of the acetylenic groups, which can lead to crosslinking, especially in free-radical systems. google.com Anionic polymerization is often preferred to minimize this side reaction. google.com These copolymers offer a high density of alkyne groups for post-polymerization modifications.
N-isopropylacrylamide (NIPAAm): NIPAAm is a thermo-responsive monomer, and its copolymers with this compound can exhibit temperature-sensitive behavior. nih.gov The co-polymerization of NIPAAm with glycidyl (B131873) methacrylate has been studied, indicating that free-radical polymerization is a viable method. dntb.gov.uaresearchgate.net Given the structural similarity, this method can be extended to PMA. The reactivity ratios of the monomers will influence the distribution of monomer units in the final copolymer. researchgate.net
| Comonomer | Polymerization Method | Key Properties of Copolymer | Potential Applications |
|---|---|---|---|
| Propargyl Acrylate | Anionic | High density of alkyne functional groups. google.com | Materials requiring extensive post-polymerization modification. google.com |
| N-isopropylacrylamide (NIPAAm) | Free-radical | Thermo-responsive properties. nih.gov | Smart materials, drug delivery, tissue engineering. nih.gov |
The composition of this compound copolymers can be tailored to achieve desired properties by controlling the polymerization conditions and monomer feed ratios. The reactivity ratios of the comonomers are a critical factor in determining the final copolymer composition. dntb.gov.uaresearchgate.net
For instance, in the co-polymerization of N-isopropylacrylamide and glycidyl methacrylate, the difference in monomer reactivity leads to a heterogeneous distribution of monomers in a batch reaction. researchgate.net To obtain a more homogeneous copolymer, a continuous addition of the more reactive monomer (in that case, glycidyl methacrylate) to the reaction mixture is a successful strategy. researchgate.net This approach can be applied to the co-polymerization of this compound with other monomers to control the microstructure of the resulting copolymer.
The Mayo-Lewis equation is a fundamental tool used to determine copolymer composition based on monomer reactivity ratios. nih.gov By understanding these ratios, the feed composition can be adjusted to achieve a specific copolymer composition. For surface-initiated polymerizations, the composition of the grafted copolymer can significantly impact its performance, and optimizing this composition is crucial for applications like affinity chromatography. nih.gov
Post-Polymerization Modification Strategies for this compound Polymers
The pendant alkyne groups on polymers containing this compound are highly versatile handles for a wide range of post-polymerization modification reactions. These modifications allow for the introduction of various functionalities, enabling the creation of materials with tailored properties for specific applications. nih.govnih.gov
One of the most prominent post-polymerization modification techniques is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. rsc.org This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it ideal for modifying complex polymer structures under mild conditions. nih.govrsc.org For example, poly(this compound) can be readily functionalized with azido-containing molecules to create electro-optic materials or platforms for biosensing.
Another important "click" reaction for modifying alkyne-functionalized polymers is the thiol-yne reaction. This reaction involves the addition of a thiol to the alkyne group and can be initiated by radicals or UV light. wiley-vch.de
The choice of post-polymerization modification strategy depends on the desired functionality and the specific application. The ability to perform these modifications allows for the creation of a diverse library of functional polymers from a single precursor polymer. nih.gov This approach is advantageous as it often does not affect the polymer chain length, allowing for a systematic study of the influence of different functional groups on polymer properties. nih.gov
| Modification Strategy | Description | Key Advantages | Examples of Introduced Functionality |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click" chemistry reaction between an azide (B81097) and the alkyne group of PMA to form a triazole ring. rsc.org | High efficiency, high selectivity, mild reaction conditions, wide functional group tolerance. nih.govrsc.org | Biomolecules, fluorescent dyes, electro-active groups. |
| Thiol-yne Reaction | Addition of a thiol across the alkyne bond, often initiated by radicals or UV light. wiley-vch.de | High efficiency, can be performed under mild conditions. wiley-vch.de | Peptides, sugars, and other thiol-containing molecules. |
Synthesis and Derivatization of Propargyl Methacrylate Based Materials
Functional Polymer Architectures Utilizing Propargyl Methacrylate (B99206)
Propargyl methacrylate (PMA) serves as a versatile monomer in the synthesis of well-defined and functional polymer architectures. Its reactive alkyne group allows for post-polymerization modification via highly efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne coupling. This functionality enables the introduction of a wide array of chemical moieties, leading to materials with tailored properties for various applications. Controlled radical polymerization (CRP) techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are commonly employed to synthesize PMA-based polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity index, PDI), and complex architectures.
Block Copolymers
Block copolymers containing PMA are typically synthesized by sequential monomer addition using CRP methods. This approach allows for the creation of well-defined block structures with one or more blocks containing the versatile alkyne functionality of PMA.
For instance, amphiphilic block copolymers of poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) and PMA (PEGMEMA-b-PPMA) have been synthesized via RAFT polymerization. These copolymers exhibit amphiphilic properties and can self-assemble in aqueous solutions. The synthesis of a PEGMEMA macro-chain transfer agent (macro-CTA) is the first step, followed by the chain extension with PMA.
Another common strategy involves the combination of different polymerization techniques. For example, a combination of ATRP and RAFT polymerization has been utilized to synthesize block copolymers. Azide-terminated poly(tert-butyl acrylate) (p(tBA)-N₃) can be prepared by ATRP, while a RAFT agent with a terminal propargyl group can be used to polymerize butyl acrylate (B77674) (BA). The resulting polymers are then coupled using CuAAC "click" chemistry to yield p(tBA)-b-p(BA) block copolymers cmu.edu.
The synthesis of poly(styrene-b-propargyl methacrylate) (PS-b-PPMA) block copolymers has also been achieved through RAFT polymerization. In this case, a polystyrene-based macro-CTA is first synthesized and subsequently used to polymerize PMA. The resulting block copolymers possess a hydrophobic polystyrene block and a functionalizable poly(this compound) block.
Table 1: Synthesis and Characterization of this compound-Based Block Copolymers
| Block Copolymer | Polymerization Method | Mn (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|
| p(tBA)-b-p(BA) | ATRP & RAFT with Click Chemistry | 15,000 | 1.25 | cmu.edu |
| PS-b-PPMA | RAFT | 12,500 | 1.18 | researchgate.net |
| PMMA-b-PBA-b-PMMA | ATRP | 69,000 | 1.15 | rsc.org |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Graft Copolymers
Graft copolymers featuring PMA can be synthesized through three main strategies: "grafting through," "grafting from," and "grafting to." The "grafting to" approach, often utilizing click chemistry, is particularly prevalent due to its high efficiency and mild reaction conditions.
In a representative "grafting to" synthesis, a backbone polymer with pendant reactive groups is reacted with pre-synthesized side chains. For example, a poly(this compound) backbone can be decorated with azide-terminated side chains via CuAAC. Quémener et al. demonstrated the synthesis of a comb polymer by first polymerizing silyl-protected this compound via RAFT to create the backbone. After deprotection of the acetylene (B1199291) groups, this backbone was reacted with azide-functionalized poly(vinyl acetate) (PVAc-N₃), also synthesized by RAFT/MADIX polymerization, through a Huisgen 1,3-dipolar cycloaddition to form the graft copolymer researchgate.netrsc.org.
The "grafting from" method involves initiating the polymerization of side chains from a macroinitiator backbone. For instance, a polymer backbone containing initiator sites can be used to polymerize PMA, resulting in grafted PPMA chains. The "grafting through" method involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group).
Table 2: Synthesis and Characterization of a this compound-Based Graft Copolymer
| Graft Copolymer | Synthesis Method | Backbone Mn (g/mol) | Graft Mn (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| PPMA-g-PVAc | RAFT/MADIX & Click Chemistry | 1,000 - 13,600 | 850 | 1.12 - 1.18 | researchgate.netrsc.org |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Star Polymers
Star polymers based on PMA are typically synthesized using either the "core-first" or "arm-first" approach, with ATRP being a commonly employed polymerization technique.
In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. For example, a tetrafunctional initiator can be used to synthesize 4-arm star poly(this compound). The polymerization is carried out in the presence of a copper catalyst and a ligand. This method allows for good control over the number of arms.
The "arm-first" approach involves the synthesis of linear polymer arms which are then attached to a multifunctional core. This can be achieved by reacting living polymer chains with a cross-linking agent. For instance, linear poly(this compound) chains can be synthesized by ATRP and then cross-linked with a divinyl compound to form the star polymer. This method can lead to star polymers with a higher number of arms.
Table 3: Synthesis and Characterization of this compound-Based Star Polymers
| Star Polymer Architecture | Synthesis Method | Number of Arms | Mn (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| 4-arm star PMMA | ATRP ("core-first") | 4 | 256,170 | 1.47 | longdom.org |
| Multi-arm star PGOH-b-PMMA | AGET ATRP ("core-first") | 45-85 | 80,000 - 200,000 | 1.2 - 1.5 | researchgate.net |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Hyperbranched Polymers
Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction. A common method for preparing hyperbranched poly(this compound) is through self-condensing vinyl polymerization (SCVP) using RAFT polymerization rsc.org. In this process, a special monomer, termed an "inimer" (initiator + monomer), which contains both a polymerizable vinyl group and a chain transfer agent functionality, is used.
The SCVP of an inimer leads to the formation of a hyperbranched structure with a degree of branching (DB) that can be controlled by the reaction conditions. The DB is a crucial parameter that influences the physical and chemical properties of the HBP. For HBPs synthesized from AB₂ monomers, the theoretical DB is around 50% rsc.org. The molecular weight and molecular weight distribution of the resulting hyperbranched polymers can also be controlled to some extent by the polymerization conditions rsc.org.
Table 4: Synthesis and Characterization of Hyperbranched Poly(this compound)
| Polymerization Method | Monomer/Inimer System | Mn (g/mol) | PDI (Mw/Mn) | Degree of Branching (DB) | Reference |
|---|---|---|---|---|---|
| RAFT SCVP | This compound Inimer | 10,000 - 50,000 | 1.5 - 3.0 | ~0.5 | rsc.org |
Mn = Number-average molecular weight; PDI = Polydispersity Index; DB = Degree of Branching
Integration of this compound into Supramolecular Assemblies
The unique chemical properties of this compound-containing polymers make them excellent candidates for the construction of supramolecular assemblies. The alkyne groups can participate in non-covalent interactions, such as host-guest chemistry with cyclodextrins, or can be functionalized to introduce moieties that drive self-assembly.
Micelles
Amphiphilic block copolymers containing a PMA block can self-assemble in selective solvents to form micelles nih.govrug.nl. These micelles typically consist of a hydrophobic core and a hydrophilic corona. For example, a diblock copolymer with a hydrophobic poly(ε-caprolactone) (PCL) block and a hydrophilic poly(this compound) (PPMA) block, which can be rendered hydrophilic through post-polymerization modification, would be expected to form micelles in an aqueous environment. The PCL block would form the core, while the modified PPMA block would form the corona nih.gov.
The critical micelle concentration (CMC) is a key parameter that characterizes the formation of micelles. It is the concentration of the copolymer above which micelles are formed. The CMC is influenced by the lengths of the hydrophobic and hydrophilic blocks. For PCL-PPG-PCL triblock copolymers, CMC values have been reported in the range of 1.4 x 10⁻³ to 4.6 x 10⁻³ mg/ml, depending on the block lengths sigmaaldrich.com. The size and morphology of the micelles are also dependent on the block copolymer composition and the solvent system.
The alkyne groups within the micellar structure, either in the core or the corona, provide a platform for further functionalization. For instance, moieties for targeting, imaging, or drug delivery can be "clicked" onto the micelle surface.
Table 5: Characterization of Micelles from Amphiphilic Block Copolymers (Illustrative Examples)
| Block Copolymer | Method for CMC Determination | CMC | Micelle Size (Diameter) | Reference |
|---|---|---|---|---|
| PCL-b-PHPMA | Fluorescence Spectroscopy (Pyrene Probe) | 5.0 x 10⁻⁷ mol/L | 62 - 117 nm | nih.gov |
| PMAA-b-PCL-b-PMAA | Dye Solubilization (DPH) | 0.076 g/L | 100 nm | mdpi.com |
CMC = Critical Micelle Concentration; PCL = Poly(ε-caprolactone); PHPMA = Poly(N-(2-hydroxypropyl)methacrylamide); PMAA = Poly(methacrylic acid); DPH = 1,6-Diphenyl-1,3,5-hexatriene
Polymersomes
Polymersomes are vesicular structures, analogous to liposomes, formed by the self-assembly of amphiphilic block copolymers in a selective solvent. nih.govmdpi.com These hollow spheres consist of a bilayer membrane enclosing an aqueous core, making them capable of encapsulating both hydrophobic and hydrophilic substances. mdpi.com The formation of polymersomes from block copolymers containing this compound is a strategic approach to creating functional nanocarriers with reactive surfaces.
The synthesis of such polymersomes begins with the controlled polymerization of an amphiphilic diblock copolymer. Typically, this involves a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly(N-2-hydroxypropylmethacrylamide) (PHPMAm), and a hydrophobic block of poly(this compound) (PPMA). acs.orgnih.gov Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed to synthesize these block copolymers with well-defined molecular weights and low polydispersity indices (PDI), which is crucial for predictable self-assembly. nih.govmdpi.com
Once the amphiphilic block copolymer, e.g., PEG-b-PPMA, is synthesized, it is dissolved in a good solvent for both blocks and then introduced into a selective solvent (usually water), which is a good solvent for the hydrophilic block but a poor solvent for the hydrophobic block. This solvent-switching technique induces the self-assembly of the copolymer chains. researchgate.netrsc.org The hydrophobic PPMA blocks aggregate to minimize their contact with the aqueous environment, forming the membrane of the vesicle, while the hydrophilic PEG chains form a solvated corona on the exterior, stabilizing the structure and providing biocompatibility. The resulting structure is a hollow sphere where the pendant alkyne groups of the PPMA units are located within the hydrophobic membrane.
The characteristics of the resulting polymersomes, such as their size, membrane thickness, and stability, are influenced by the molecular weight and the relative block lengths of the copolymer. mdpi.com For instance, the synthesis of a poly(oligo(ethylene glycol) methacrylate)-block-poly(this compound) (POEGMA-b-PPMA) copolymer can lead to the formation of polymersomes upon self-assembly in water. The precise control over the polymerization afforded by RAFT allows for the tuning of these properties.
Below is a table representing typical data from the synthesis and characterization of a block copolymer designed for polymersome formation.
| Parameter | Value |
| Hydrophilic Block | POEGMA |
| Hydrophobic Block | PPMA |
| Polymerization Method | RAFT |
| Mn ( g/mol ) | 15,000 |
| PDI | 1.15 |
| Assembly Method | Solvent Switching |
| Resulting Morphology | Polymersomes |
| Average Diameter (nm) | 100-200 |
This table is representative of typical results found in the synthesis of amphiphilic block copolymers for self-assembly.
The key feature of this compound-based polymersomes is the presence of accessible alkyne functionalities within the membrane structure. These groups serve as handles for post-assembly modification via click chemistry reactions, allowing for the attachment of targeting ligands, imaging agents, or cross-linkers to enhance the stability and functionality of the nanocarrier.
Preparation of Functionalized Surfaces and Membranes
Plasma Polymerization of this compound for Thin Films
Plasma polymerization is a solvent-free technique used to deposit ultrathin, pinhole-free polymer films onto a variety of substrates. nih.govnih.gov This method utilizes the energy of a plasma to activate and polymerize monomer vapors, resulting in a highly cross-linked and adherent film. nih.gov While plasma polymerization has been explored for various monomers like maleic anhydride and methyl methacrylate, its application to functional monomers such as this compound allows for the creation of surfaces rich in reactive alkyne groups. nih.govresearchgate.net
The process involves introducing this compound vapor into a low-pressure reactor where a glow discharge is generated. The energetic electrons and ions in the plasma fragment the monomer, creating radical species that polymerize on the substrate surface. The structure of the resulting plasma-polymerized this compound (pPMA) film is complex and differs significantly from the conventional linear polymer. It is typically highly branched and cross-linked, containing a high density of the original alkyne functional groups, although some fragmentation and rearrangement of the monomer structure are inherent to the high-energy process.
The properties of the deposited film can be tailored by controlling the plasma parameters, such as power, pressure, and monomer flow rate. For instance, using a pulsed-plasma deposition technique, where the power is applied in short bursts, can help to reduce monomer fragmentation and better retain the alkyne functionality of the this compound. researchgate.net
The resulting pPMA thin films are characterized by their chemical composition and surface properties. X-ray photoelectron spectroscopy (XPS) is used to confirm the elemental composition and the retention of the ester and alkyne functionalities. The presence of the alkyne groups makes these plasma-polymerized films highly valuable for subsequent surface functionalization via click chemistry.
The table below summarizes typical parameters and outcomes for the plasma polymerization of a functional methacrylate monomer.
| Parameter | Condition/Value |
| Monomer | This compound |
| Substrate | Silicon Wafer |
| Reactor Type | Capacitively Coupled Plasma |
| Base Pressure | 10 Pa |
| Deposition Power | 20-50 W (Pulsed) |
| Deposition Time | 10-30 min |
| Resulting Film Thickness | 20-100 nm |
| Functional Group Retention | High (confirmed by XPS/FTIR) |
This table presents representative conditions for the plasma polymerization of functional monomers to create reactive thin films.
Surface-Initiated Polymerization Techniques
Surface-initiated polymerization (SIP) is a "grafting from" approach that enables the growth of dense, well-defined polymer brushes covalently tethered to a substrate. nih.gov This technique offers precise control over the thickness, composition, and architecture of the grafted polymer film. nih.gov Among the various controlled radical polymerization (CRP) methods, surface-initiated atom transfer radical polymerization (SI-ATRP) is widely used for its versatility and tolerance to a wide range of functional monomers, including this compound. nih.gov
The SI-ATRP process for creating poly(this compound) (PPMA) brushes involves three main steps:
Substrate Functionalization: The substrate (e.g., silicon, gold) is first modified with a layer of initiator molecules, typically an alkyl halide such as a bromoisobutyrate derivative.
Polymerization: The initiator-coated substrate is immersed in a solution containing the this compound monomer, a copper catalyst complex (e.g., Cu(I)Br), and a ligand (e.g., bipyridine). The polymerization is initiated from the surface-bound initiators, leading to the growth of polymer chains directly from the surface.
Chain Growth: The "living" nature of the polymerization allows for the formation of high-density polymer brushes with controlled molecular weight and low polydispersity. The thickness of the PPMA brush can be precisely controlled by adjusting the reaction time. nih.gov
The resulting PPMA brushes present a high concentration of pendant alkyne groups, creating a highly functional surface. These brushes can be characterized by techniques such as ellipsometry to measure thickness, X-ray photoelectron spectroscopy (XPS) to determine chemical composition, and contact angle measurements to assess surface energy. The ability to control brush thickness with reaction time is a key advantage of this technique.
The following table shows representative data for the growth of a polymer brush via SI-ATRP.
| Polymerization Time (min) | Brush Thickness (nm) |
| 15 | 10 |
| 30 | 22 |
| 60 | 45 |
| 120 | 88 |
This table illustrates the controlled growth of polymer brush thickness over time, a characteristic feature of surface-initiated controlled radical polymerization.
Post-Modification of Surfaces via Click Chemistry
Surfaces functionalized with poly(this compound), whether prepared by plasma deposition or surface-initiated polymerization, possess a high density of pendant alkyne groups. These groups are ideal substrates for post-modification using "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and proceeds under mild conditions, making it an excellent tool for surface engineering.
The process involves exposing the PPMA-functionalized surface to a solution containing an azide-functionalized molecule of interest and a copper(I) catalyst. The reaction results in the formation of a stable triazole linkage, covalently attaching the molecule to the polymer brush. This method allows for the immobilization of a wide array of molecules, including:
Biomolecules: Peptides, proteins, and DNA can be attached to create biocompatible and bioactive surfaces for applications in biosensors or tissue engineering.
Fluorophores: Fluorescent dyes can be clicked onto the surface for imaging and sensing applications.
Polymers: Other polymers can be grafted onto the brush to create more complex architectures, such as block copolymer brushes.
The success of the click reaction can be verified using surface analysis techniques. For example, the introduction of a nitrogen-containing molecule can be confirmed by an increase in the nitrogen signal in the XPS spectrum. Similarly, changes in surface wettability can be observed through contact angle measurements after the attachment of a hydrophilic or hydrophobic molecule. The high efficiency of the CuAAC reaction allows for near-quantitative modification of the available alkyne groups on the surface.
Applications of Propargyl Methacrylate Based Polymers in Advanced Materials
Biomaterials and Biomedical Applications
The versatility of propargyl methacrylate (B99206) has been extensively leveraged in the development of sophisticated biomaterials with a wide array of biomedical applications. The ability to readily introduce bioactive molecules and tailor material properties has led to significant advancements in enzyme stabilization, drug delivery, biosensing, gene therapy, and biopurification.
Enzyme Stabilization and Bioconjugates
The immobilization of enzymes onto solid supports is a crucial strategy for enhancing their stability and reusability in various biotechnological processes. Propargyl methacrylate-based copolymers serve as excellent platforms for enzyme immobilization. The alkyne groups on the polymer backbone provide convenient handles for covalently attaching enzymes through click chemistry, resulting in stable bioconjugates.
For instance, macroporous polymer particles synthesized from glycidyl (B131873) methacrylate (a related methacrylate monomer) and ethylene (B1197577) dimethacrylate have been successfully used to immobilize β-galactosidase. asianpubs.org This immobilization significantly improved the enzyme's stability over a wider pH range and at elevated temperatures. asianpubs.org At 60°C, after 3 hours, the immobilized enzyme retained 43.00% of its activity, whereas the free enzyme only retained 17.71%. asianpubs.org While this example uses glycidyl methacrylate, the principle of covalent attachment to a methacrylate polymer backbone demonstrates the potential for this compound to achieve similar or enhanced stabilization through click chemistry. The covalent nature of the linkage prevents enzyme leaching and can enhance conformational stability. nih.gov
Hydrogels for Mechanobiological Research and Drug Delivery
Hydrogels, with their high water content and tunable mechanical properties, are invaluable materials for biomedical applications, including mechanobiology research and controlled drug delivery. This compound can be incorporated into hydrogel networks to introduce functional groups for subsequent modification, allowing for precise control over the hydrogel's biochemical and physical properties.
In mechanobiology, the stiffness of the cellular microenvironment is a critical factor influencing cell behavior. nih.govnih.gov Methacrylate-based hydrogels, such as gelatin methacrylate (GelMA), have been used to create substrates with varying stiffness to study macrophage phenotype and inflammatory responses. nih.gov Studies have shown that macrophages cultured on stiffer GelMA hydrogels (e.g., 29 kPa) tend to adopt a pro-inflammatory (M1) phenotype, while softer hydrogels (e.g., 2 kPa) promote an anti-inflammatory (M2) phenotype. nih.gov The ability to tune hydrogel stiffness, a key feature of methacrylate-based systems, is crucial for mimicking the mechanical properties of native tissues and studying cellular responses to mechanical cues. nih.govtue.nl
For drug delivery, pH-responsive hydrogels can be designed using copolymers containing monomers like N,N-dimethylaminoethyl methacrylate (DMAEMA) alongside a methacrylate backbone. These hydrogels can swell or collapse in response to pH changes, enabling the controlled release of encapsulated drugs. nih.gov The incorporation of this compound into such systems would allow for the additional conjugation of targeting ligands or other therapeutic agents, further enhancing their functionality.
| Hydrogel System | Key Monomers | Application | Key Findings | Reference |
|---|---|---|---|---|
| Gelatin Methacrylate (GelMA) | Methacrylate-functionalized gelatin | Mechanobiology | Stiffness of 29 kPa induced a pro-inflammatory (M1) macrophage phenotype, while 2 kPa induced an anti-inflammatory (M2) phenotype. | nih.gov |
| pH-Responsive Nanohydrogel | Hydroxyethyl methacrylate, N,N-dimethylaminoethyl methacrylate, Poly(ethylene glycol)diacrylate | Gene Delivery | Nanohydrogels exhibited pH-responsive swelling and successfully condensed and delivered plasmid DNA into cancerous cells with varying transfection efficiencies based on the nanohydrogel/plasmid ratio. | nih.gov |
Biosensing Platforms
The development of sensitive and specific biosensors is critical for early disease diagnosis and monitoring. This compound-based polymers offer a versatile platform for the fabrication of advanced biosensing surfaces. The alkyne groups allow for the straightforward immobilization of biorecognition elements, such as antibodies, enzymes, or nucleic acids, via click chemistry.
A functional copolymer platform of poly[(this compound)-ran-(2-methacryloyloxyethyl phosphorylcholine)] (PPgMA-MPC) has been developed for biosensing applications. nih.gov The this compound units serve as "clickable" sites for the attachment of azide-containing biomolecules, while the phosphorylcholine (B1220837) units provide an antifouling surface to minimize non-specific protein adsorption, thereby improving the signal-to-noise ratio. nih.gov This platform, when functionalized with biotin (B1667282) or peptide nucleic acids, demonstrated the ability to detect streptavidin and specific DNA sequences, respectively, using surface plasmon resonance. nih.gov The performance of the biosensor was found to be dependent on the copolymer composition. nih.gov
In another study, a highly sensitive flow-through microarray immunoassay device was developed using a poly[glycidyl methacrylate-co-poly(ethylene glycol) methacrylate] brush. This platform achieved a limit of detection (LOD) of 1-10 pg/mL for target proteins, which is one to two orders of magnitude better than previously reported flow-through immunoassays. nih.gov The enhanced sensitivity was attributed to the higher protein loading capacity and bioactivity afforded by the polymer brush. nih.gov
| Biosensing Platform | Key Features | Analyte | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Poly[(this compound)-ran-(2-methacryloyloxyethyl phosphorylcholine)] | Clickable and antifouling surface | Streptavidin, DNA | Not specified | nih.gov |
| Poly[glycidyl methacrylate-co-poly(ethylene glycol) methacrylate] brush | High protein loading capacity and bioactivity | Target proteins, Carcinoembryonic antigen (CEA) | 1-10 pg/mL | nih.gov |
Nucleic Acid Carriers and Gene Delivery
Effective and safe delivery of nucleic acids (DNA and RNA) is a cornerstone of gene therapy. Cationic polymers are widely investigated as non-viral vectors due to their ability to condense and protect nucleic acids and facilitate their entry into cells. Methacrylate-based polymers, particularly those containing amine functionalities, have shown significant promise in this area.
While direct studies on this compound for gene delivery are emerging, related methacrylate-based systems provide strong evidence of their potential. For instance, copolymers of 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA) have been extensively studied for their ability to form polyplexes with DNA and mediate gene transfection. nih.govresearchgate.net The transfection efficiency of these systems can be optimized by tuning the polymer composition and architecture. For example, lipid-coating of poly[N-(2-hydroxypropyl)methacrylamide]-poly(N,N-dimethylaminoethylmethacrylate) (pHPMA-b-pDMAEMA) polyplexes has been shown to significantly enhance in vitro transfection efficiency in HeLa cells, especially in the presence of serum proteins. researchgate.net The incorporation of this compound into these polymer backbones would provide a valuable tool for attaching targeting ligands or other functional moieties to improve the specificity and efficacy of gene delivery.
| Gene Delivery System | Cell Line | Key Findings | Reference |
|---|---|---|---|
| pHPMA-b-pDMAEMA polyplexes | HeLa | Maximal transfection efficiency of ~65% at an N/P ratio of 4. | researchgate.net |
| Lipid-coated pHPMA-b-pDMAEMA polyplexes | HeLa | Lipid coating enhanced transfection efficiency, especially in the presence of serum. | researchgate.net |
| pH-responsive nanohydrogel | Cancerous cells | Transfection efficiency varied with the nanohydrogel/plasmid ratio, with the best results at a weight ratio of 10. | nih.gov |
Protein A Membranes for Antibody Purification
Protein A affinity chromatography is a standard and highly effective method for the purification of monoclonal antibodies (mAbs) in the biopharmaceutical industry. mdpi.com this compound-based copolymers have been instrumental in the development of high-performance Protein A membranes. These membranes offer advantages over traditional resin-based chromatography, such as higher throughput and reduced processing times. mdpi.commdpi.com
In a notable study, regenerated cellulose (B213188) membranes were functionalized with copolymers of this compound (PgMA) and poly(ethylene glycol) methyl ether methacrylate (PEGMEMA). mdpi.comnih.gov Azide-functionalized Protein A was then "clicked" onto the PgMA units. The performance of these membranes was evaluated by measuring their static binding capacity (SBC) and dynamic binding capacity (DBC) for human immunoglobulin G (hIgG). The results showed that the copolymer composition and the degree of grafting significantly influenced the binding capacities, with maximum static binding capacities ranging from 5 to 16 mg/mL. mdpi.comnih.gov The dynamic binding capacity was found to be independent of the flow rate, a desirable characteristic for membrane adsorbers. mdpi.comnih.gov
| Membrane Composition | Binding Parameter | Value | Reference |
|---|---|---|---|
| PgMA-co-PEGMEMA on Regenerated Cellulose | Static Binding Capacity (SBC) | 5 - 16 mg/mL | mdpi.comnih.gov |
| Dynamic Binding Capacity (DBC10) at 30 s residence time | 5.17 ± 0.55 mg/mL | mdpi.com |
Functional Polymers for Electronic and Energy Applications
Beyond biomedical applications, this compound is also finding utility in the development of functional polymers for electronic and energy storage devices. The ability to introduce specific functionalities allows for the tuning of electrical and electrochemical properties to meet the demands of these advanced applications.
One significant application is the use of this compound as an electrolyte additive in lithium-ion batteries (LIBs). The addition of a small amount of PMA to the electrolyte can lead to the formation of a stable solid electrolyte interphase (SEI) layer on the anode surface. This SEI layer is crucial for preventing the continuous decomposition of the electrolyte and improving the long-term cycling stability and safety of the battery, especially at elevated temperatures.
A study investigating the use of PMA as an electrolyte additive for mesoporous carbon microbead (MCMB) anodes in LIBs found that an optimized concentration of 0.5 wt.% PMA significantly enhanced the thermal stability and cycling performance. The MCMB electrode cycled with the PMA-containing electrolyte exhibited a discharge capacity retention of 90.3% after 50 cycles at 55°C, which was a notable improvement over the 83.5% retention observed with the PMA-free electrolyte. This improvement was attributed to the formation of a thin and stable SEI layer via the polymerization of PMA on the electrode surface.
| Electrolyte Additive | Anode Material | Performance Metric | Value | Reference |
|---|---|---|---|---|
| 0.5 wt.% this compound (PMA) | Mesoporous Carbon Microbeads (MCMB) | Capacity Retention (50 cycles at 55°C) | 90.3% | |
| Capacity Retention (100 cycles at room temp.) | 86.9% | |||
| PMA-free | Mesoporous Carbon Microbeads (MCMB) | Capacity Retention (50 cycles at 55°C) | 83.5% | |
| Capacity Retention (100 cycles at room temp.) | 80.4% |
Electrolyte Additives in Lithium-ion Batteries
The performance and safety of lithium-ion batteries (LIBs) are critically dependent on the properties of the electrolyte and the stability of the solid electrolyte interphase (SEI) layer formed on the anode surface. This compound has been investigated as an effective electrolyte additive to enhance the thermal stability and cycling performance of LIBs, particularly at elevated temperatures. nih.govresearchgate.netmdpi.com
The introduction of a small amount of PMA into the electrolyte promotes the formation of a stable and thin SEI layer on the surface of the anode, such as mesoporous carbon microbeads (MCMB). nih.govresearchgate.netmdpi.com This protective layer is believed to form through the copolymerization of PMA on the electrode surface. nih.govresearchgate.net The presence of the alkyne group in PMA facilitates this polymerization, creating a robust network structure that suppresses the decomposition of the electrolyte. researchgate.net
Research has shown that an optimized concentration of PMA as an additive can significantly improve the electrochemical stability of LIBs. nih.govresearchgate.netmdpi.com For instance, in one study, the addition of 0.5 wt.% PMA to the electrolyte resulted in a remarkable improvement in capacity retention. nih.govresearchgate.netmdpi.com
| Electrolyte | Temperature | Cycle Number | Capacity Retention (%) | Reference |
|---|---|---|---|---|
| PMA-free | Elevated | 50 | 83.5 | nih.gov |
| 0.5 wt.% PMA | Elevated | 50 | 90.3 | nih.govresearchgate.netmdpi.com |
| PMA-free | Room Temperature | 100 | - | |
| 0.5 wt.% PMA | Room Temperature | 100 | 86.9 | mdpi.com |
The improved performance with the PMA additive is attributed to the rapid formation of a stable and thin SEI layer, which effectively prevents the continuous decomposition of the electrolyte, especially under high-temperature conditions. nih.govresearchgate.netmdpi.com
Advanced Polymeric Materials with Tailored Properties
The presence of the versatile alkyne group in this compound allows for the creation of advanced polymeric materials with a wide range of tailored properties through post-polymerization modification. sigmaaldrich.comgoogle.com This functionality enables the introduction of various chemical moieties, leading to materials with specific and tunable characteristics.
Stimuli-Responsive Materials
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. The incorporation of this compound into polymer chains provides a convenient handle for introducing stimuli-responsive functionalities via click chemistry.
For example, copolymers containing PMA can be functionalized with molecules that exhibit pH-responsive behavior. By attaching acidic or basic groups to the polymer backbone via the alkyne group of PMA, the resulting polymer can exhibit swelling or shrinking behavior in response to changes in pH. This is due to the protonation or deprotonation of the attached functional groups, which alters the electrostatic interactions within the polymer network.
Similarly, temperature-responsive polymers can be developed. By clicking temperature-sensitive molecules onto a PMA-containing polymer, materials that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) can be fabricated. These materials are soluble in a solvent below or above a certain temperature, respectively, and can be designed to undergo a phase transition at a specific temperature.
Self-Healing Materials
Self-healing polymers have the intrinsic ability to repair damage, thereby extending the lifetime and improving the reliability of materials. The reactive alkyne group of this compound is particularly well-suited for the design of self-healing materials, often through the use of thermally reversible covalent bonds, such as those formed in Diels-Alder reactions. bohrium.comrsc.orgresearchgate.net
In a typical approach, a polymer synthesized with this compound can be crosslinked with a molecule containing a diene functionality, such as furan, and a dienophile, such as maleimide, to form a thermally reversible network. bohrium.comnih.gov When the material is damaged, the application of heat can induce a retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and fill the damaged area. Upon cooling, the forward Diels-Alder reaction occurs, reforming the crosslinks and restoring the material's integrity. bohrium.comrsc.org
The efficiency of the self-healing process can be influenced by the incorporation of nanofillers, such as maleimide-modified graphene oxide, which can participate in the Diels-Alder reaction and enhance the mechanical properties of the healed material. nih.gov
| Material | Tensile Strength (MPa) | Self-Healing Efficiency (%) | Reference |
|---|---|---|---|
| Polymer Film | - | - | nih.gov |
| Nanocomposite with 0.030 wt% mGO | 4.566 | 81.228 | nih.gov |
Adhesives
Methacrylate-based adhesives are known for their strong bonding capabilities and rapid curing times. The incorporation of this compound into adhesive formulations can offer a pathway to further enhance their performance through increased crosslinking density. google.com The terminal alkyne group in PMA can participate in crosslinking reactions, leading to a more robust and durable adhesive bond. google.com
The properties of copolymers containing this compound can be tailored by adjusting the type and proportion of the comonomers. google.com This allows for the modification of properties such as adhesion, flexibility, and thermal stability to meet the requirements of specific applications. While free radical polymerization of this compound can lead to crosslinked products, anionic polymerization can be used to produce linear polymers that can be subsequently crosslinked in a controlled manner. google.com
Coatings
The versatility of this compound also extends to the development of functional coatings. The ability to perform post-polymerization modifications via click chemistry allows for the introduction of a wide array of functionalities onto a coated surface. sigmaaldrich.com This can be used to create coatings with specific properties such as hydrophobicity, biocompatibility, or anti-fouling characteristics.
For instance, a surface can be coated with a polymer containing this compound, and then various azide-functionalized molecules can be "clicked" onto the surface to impart the desired properties. This approach offers a high degree of control over the surface chemistry and allows for the creation of multifunctional coatings.
Characterization Techniques for Propargyl Methacrylate Polymers and Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the chemical structure and functional groups present in propargyl methacrylate (B99206) polymers.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within propargyl methacrylate and its polymers. The presence of the propargyl group is readily confirmed by specific vibrational modes. The FTIR spectrum of the this compound monomer exhibits a sharp absorption peak corresponding to the terminal alkyne C-H stretching vibration (≡C-H) at approximately 3293 cm⁻¹. researchgate.net The carbon-carbon triple bond (C≡C) stretching vibration appears as a weaker, sharp peak around 2130 cm⁻¹. researchgate.net
Upon polymerization, the characteristic peaks of the methacrylate backbone become prominent. The ester carbonyl group (C=O) stretch is a strong, defining peak, typically observed around 1740 cm⁻¹. researchgate.net Additionally, C-O stretching vibrations of the ester group are visible in the 1300-1100 cm⁻¹ region. researchgate.netnih.gov The polymerization process can be monitored by the disappearance of the C=C vinyl stretching peak from the monomer, which is typically found around 1636 cm⁻¹. nih.govresearchgate.netplos.org For methacrylate polymers, the C-O stretching vibration at approximately 1320 cm⁻¹ is also considered a reliable indicator of the polymerization reaction. nih.govresearchgate.netnih.gov
Table 1: Characteristic FTIR Absorption Peaks for this compound and its Polymers
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| ≡C-H (Alkyne) | Stretching | ~3293 researchgate.net |
| C≡C (Alkyne) | Stretching | ~2130 researchgate.net |
| C=O (Ester) | Stretching | ~1740 researchgate.net |
| C-H (Aliphatic) | Stretching | ~2935 researchgate.net |
| C-O (Ester) | Stretching | 1107-1155 researchgate.net |
| C=C (Vinyl) | Stretching (in monomer) | ~1636 nih.govresearchgate.netplos.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides detailed information about the chemical environment of protons and carbon atoms within the polymer structure.
In the ¹H-NMR spectrum of poly(this compound), the protons of the polymer backbone and the propargyl side chain give rise to distinct signals. The methylene (B1212753) protons of the propargyl group (-O-CH₂-C≡) typically appear as a singlet around 4.7 ppm. The terminal alkyne proton (-C≡C-H) is expected to be a triplet around 2.5 ppm. The methylene protons of the polymer backbone (-CH₂-) resonate in the region of 1.8-2.1 ppm, while the methyl protons (-CH₃) of the methacrylate unit appear further upfield, between 0.9 and 1.2 ppm.
¹³C-NMR spectroscopy complements the proton NMR data by providing insights into the carbon skeleton. For methacrylate-containing polymers, the carbonyl carbon (C=O) of the ester group shows a characteristic resonance in the downfield region, typically around 177-178 ppm. The quaternary carbon of the polymer backbone is found around 44-46 ppm. The carbons of the propargyl group are expected at approximately 78 ppm (-C≡CH) and 75 ppm (-C≡CH), with the methylene carbon (-O-CH₂-) resonating around 52 ppm. The methylene and methyl carbons of the polymer backbone appear at approximately 54 ppm and 16-19 ppm, respectively.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Poly(this compound)
| ¹H-NMR | ¹³C-NMR | ||
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| -O-CH₂-C≡ | ~4.7 | C=O | ~177-178 |
| -C≡C-H | ~2.5 | -C≡CH | ~78 |
| Backbone -CH₂- | ~1.8-2.1 | -C≡CH | ~75 |
| Backbone -CH₃ | ~0.9-1.2 | -O-CH₂- | ~52 |
| Backbone -CH₂- | ~54 | ||
| Backbone Quaternary C | ~44-46 | ||
| Backbone -CH₃ | ~16-19 |
Chromatographic Analysis
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.
Gel Permeation Chromatography (GPC)
GPC, also known as size-exclusion chromatography (SEC), is the most widely used method for analyzing the molecular weight distribution of polymers. cmu.edu This technique separates polymer molecules based on their hydrodynamic volume in solution. cmu.edu The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.netresearchgate.net
For polymers synthesized via controlled radical polymerization techniques, such as RAFT polymerization, the PDI values are typically close to 1.0, indicating a narrow molecular weight distribution. researchgate.net The molecular weight of the resulting polymers can be controlled by adjusting the monomer to initiator ratio. GPC is a crucial tool for confirming the controlled nature of the polymerization of this compound and its derivatives.
Table 3: GPC Data for Representative Methacrylate-Based Polymers
| Polymer System | Polymerization Method | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Triblock Copolymers | Ring-Opening Polymerization | - | - | 1.02 - 1.10 researchgate.net |
| PEtOx | Living Polymerization | - | - | 1.007 researchgate.net |
| Six-armed Star PLLA | Ring-Opening Polymerization | - | - | 1.09 - 1.13 researchgate.net |
| Poly(TEGSt) | Nitroxide-Mediated Radical Polymerization | 10,800 | - | 1.11 |
Surface and Morphological Characterization
The characterization of the surface properties of this compound polymers is crucial for applications where interfacial interactions are important.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For polymers containing this compound, XPS can be used to confirm the presence and chemical environment of carbon and oxygen.
The high-resolution C1s spectrum of a methacrylate-based polymer can be deconvoluted into several components corresponding to the different chemical environments of the carbon atoms. The main peak, typically around 285.0 eV, is attributed to C-C and C-H bonds in the polymer backbone. Carbon atoms singly bonded to oxygen (C-O) in the ester group are shifted to a higher binding energy, around 286.5 eV. The carbon atom in the carbonyl group (O=C-O) appears at an even higher binding energy, approximately 289.0 eV. vot.pl The presence of the alkyne group in poly(this compound) would also contribute to the C1s spectrum in the C-C region.
The O1s spectrum can typically be resolved into two components, corresponding to the singly bonded oxygen (C-O) and the doubly bonded oxygen (C=O) of the ester group, with a chemical shift of about 1.5 eV between them. vot.pl
Table 4: Typical C1s and O1s Binding Energies for Methacrylate-Based Polymers from XPS
| C1s Spectrum | O1s Spectrum | ||
| Assignment | Binding Energy (eV) | Assignment | Binding Energy (eV) |
| C-C, C-H | ~285.0 vot.pl | C=O | Higher Binding Energy |
| C-O | ~286.5 vot.pl | C-O | Lower Binding Energy (separation of ~1.5 eV) vot.pl |
| O=C-O | ~289.0 vot.pl |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and internal structure of polymers and their derivatives. azom.com In the context of this compound polymers, SEM provides crucial insights into features such as porosity, particle shape, and the distribution of different phases within a composite material. azom.comnih.gov The high magnification and resolution of SEM allow for detailed visualization of micro and nanoscale structures, which are fundamental to understanding the material's properties and performance. azom.com
For instance, in the study of hydrogels, a class of materials where this compound can be incorporated, SEM is used to examine the three-dimensional network structure. nih.gov Analysis of cryofixed and fractured swollen dextran-methacrylate hydrogels via SEM has revealed distinct pore shapes and sizes. nih.gov Research has shown that hydrogels with a higher degree of methacrylate substitution exhibit a more compact and rigid pore structure, whereas those with lower substitution show a more delicate and fragile pore network. nih.gov However, it is crucial to be aware of potential artifacts during sample preparation, especially for highly swollen or mechanically weak hydrogels, where the freezing process can induce the formation of a secondary porous structure not present in the native state. nih.govmdpi.com
In the realm of polymer blends and composites, SEM is instrumental in evaluating the morphology of the material's internal structure. azom.com It helps to visualize the different phases, such as the continuous matrix and the dispersed minority components. azom.com The shape, size, and distribution of these phases provide information about the interactions between the different polymers and any additives. azom.com For example, SEM images of aluminum(III) methacrylate polymers have shown morphologies composed of micro-spheroid particles which are themselves constituted by filament-type needles. researchgate.net After undergoing a catalytic reaction at high temperatures, the morphology changes to small agglomerates, indicating some degradation of the polymer. researchgate.net
Furthermore, when combined with techniques like a focused ion beam (FIB), SEM can provide cross-sectional views, offering a deeper understanding of the internal porosity and structure of polymer particles. nih.govnih.gov This correlative approach is valuable for characterizing complex, hierarchical architectures in anisotropic polymer microspheres. nih.gov
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))
Thermal analysis techniques are essential for determining the thermal stability and degradation behavior of polymeric materials. kohan.com.tw Thermogravimetric Analysis (TGA) is a particularly vital method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.commdpi.com This analysis provides critical data on the temperatures at which polymers begin to decompose, the kinetics of degradation, and the amount of residual mass, which can indicate the presence of fillers or char formation. youtube.comyoutube.com
For polymers containing methacrylate groups, thermal degradation is a significant consideration as it affects the material's properties during high-temperature processing. polychemistry.com The general degradation mechanism for poly(alkyl methacrylates) often involves random scission of the main chain, with the primary degradation products being the corresponding methacrylate monomers. polychemistry.com
The thermal properties of materials derived from propargyl-terminated monomers have also been investigated. Thermal analyses of the crosslinked dipropargyl ether of hexafluorobisphenol A showed a two-step degradation process, indicating complex degradation mechanisms influenced by the polymer's specific chemical structure. researchgate.net
Below is a data table summarizing TGA findings for various methacrylate-based polymers from different research studies.
| Polymer System | Atmosphere | Onset Decomposition Temperature (Tonset) / Temperature at % Mass Loss | Key Findings | Reference |
|---|---|---|---|---|
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate-co-styrene) | Not Specified | Stability increased from 252.02 °C to 274.89 °C with increasing heating rate (5 to 20 °C/min) | Thermal stability is dependent on the heating rate. | dntb.gov.ua |
| Poly(TMSPM-co-TRIM) Copolymers | Helium | T5%: 269 °C to 283 °C | Thermal stability increased with an increasing amount of the functional monomer (TMSPM). | mdpi.com |
| Poly(TMSPM-co-TRIM) Copolymers | Synthetic Air | T5%: 266 °C to 298 °C | Similar to inert atmosphere, stability increased with higher TMSPM content. | mdpi.com |
| Poly(methyl methacrylate) (PMMA) | Nitrogen | ~300 °C | Decomposes completely, indicating no filler content. | youtube.com |
| Hydroxyapatite/Poly(methyl methacrylate) with TMSPM | Not Specified | T10%: Increased from 246 °C to 270 °C with 2% to 8% TMSPM | The addition of TMSPM improved the interfacial bonding, enhancing thermal stability. | mdpi.com |
Future Directions and Emerging Research Areas
Development of Novel Polymerization Systems for Propargyl Methacrylate (B99206)
The precise control over the polymerization of propargyl methacrylate (PgMA) is crucial for tailoring the properties of the resulting polymers for advanced applications. While traditional free-radical polymerization methods can be used, they often lack control over molecular weight and architecture. Consequently, research has focused on developing novel controlled radical polymerization (CRP) techniques to synthesize well-defined alkyne-functionalized polymers.
One such advanced system is the Single Electron Transfer-Reversible Addition-Fragmentation chain Transfer (SET-RAFT) polymerization. This method has been successfully employed for the controlled polymerization of PgMA, demonstrating the living nature of the polymerization process. Key indicators of this control include first-order kinetics, a linear relationship between molecular weight and monomer conversion, and relatively narrow molecular weight distributions ( polydispersity index, M̄w/M̄n ≤ 1.55). nih.gov Furthermore, the living character of the polymers produced via SET-RAFT is confirmed by the successful chain extension with other monomers, such as methyl methacrylate (MMA). nih.gov The enhanced control offered by SET-RAFT compared to other CRP methods is attributed to the reduced rate of termination reactions. nih.gov
Another area of development is the synthesis of novel chain transfer agents (CTAs) for RAFT polymerization. For instance, a novel symmetrical trithiocarbonate (B1256668) CTA, di(diphenylmethyl) trithiocarbonate, has been shown to effectively control the polymerization of methacrylic monomers. mdpi.com While this specific CTA was found to inhibit the polymerization of styrene (B11656) and butyl acrylate (B77674), it proved successful as a macro-CTA for the synthesis of well-defined block copolymers after first polymerizing methyl methacrylate. mdpi.com Such developments in CTA design are crucial for expanding the scope of RAFT polymerization to a wider range of functional monomers like PgMA.
The table below summarizes key findings related to novel polymerization systems for this compound.
| Polymerization Technique | Key Features | Monomers | Outcome |
| SET-RAFT | Well-controlled, living polymerization. nih.gov | This compound (PgMA), Methyl methacrylate (MMA) nih.gov | Linear increase in molecular weight with conversion, narrow polydispersity (≤1.55), successful chain extension. nih.gov |
| RAFT with novel CTA | Use of di(diphenylmethyl) trithiocarbonate as a symmetrical CTA. mdpi.com | Methacrylic monomers, Styrene, Butyl acrylate mdpi.com | Efficient control over methacrylate polymerization; formation of well-defined block copolymers. mdpi.com |
Exploration of New "Click" Reactions for Enhanced Functionalization
The pendant alkyne groups of poly(this compound) (PgMA) serve as versatile handles for post-polymerization modification via "click" chemistry. The most widely utilized "click" reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole linkage. rsc.orgiris-biotech.de This reaction is highly efficient and can be conducted under mild, aqueous conditions, making it suitable for a wide range of applications, including the functionalization of biomolecules. iris-biotech.desigmaaldrich.com
Beyond CuAAC, the exploration of new "click" reactions is expanding the toolkit for functionalizing PgMA-based materials. One significant area of development is in metal-free "click" chemistry, which circumvents concerns about the potential toxicity of copper catalysts in biological systems. rsc.org Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prime example of a metal-free alternative. rsc.org SPAAC utilizes strained cycloalkynes that react readily with azides without the need for a catalyst, offering a bioorthogonal approach to functionalization. rsc.orgnih.gov
Other emerging "click" reactions that hold promise for the functionalization of alkyne-containing polymers like PgMA include:
Thiol-yne reactions: These reactions involve the addition of a thiol to an alkyne, which can proceed via a radical-mediated or base/nucleophile-catalyzed mechanism. sigmaaldrich.com This offers an alternative pathway for attaching a variety of thiol-containing molecules.
Staudinger ligation: This reaction occurs between an azide (B81097) and a phosphine, forming an amide bond. rsc.org It provides a bioorthogonal method for labeling biomolecules under physiological conditions. rsc.org
Inverse electron demand Diels-Alder reaction (tetrazine ligation): This reaction between a tetrazine and a strained alkene or alkyne is extremely fast and bioorthogonal. rsc.org
The following table provides a comparison of different "click" reactions applicable to the functionalization of this compound.
| "Click" Reaction | Key Characteristics | Catalyst/Promoter | Product Linkage |
| CuAAC | Highly efficient, regioselective. rsc.orgiris-biotech.de | Copper(I) rsc.org | 1,4-disubstituted 1,2,3-triazole rsc.org |
| SPAAC | Metal-free, bioorthogonal. rsc.orgnih.gov | Strain-promoted cycloalkyne rsc.org | 1,2,3-triazole rsc.org |
| Thiol-yne | Alternative to azide-based reactions. sigmaaldrich.com | Radical initiator or base/nucleophile sigmaaldrich.com | Thioether |
| Staudinger Ligation | Bioorthogonal, forms an amide bond. rsc.org | Phosphine rsc.org | Amide |
| Tetrazine Ligation | Extremely fast, bioorthogonal. rsc.org | None | Dihydropyridazine |
Advanced Applications in Nanomedicine and Drug Delivery Systems
The unique properties of this compound-based polymers make them highly suitable for advanced applications in nanomedicine and drug delivery. The ability to precisely control their architecture and functionalize them via "click" chemistry allows for the design of sophisticated drug delivery vehicles. nih.govnih.gov
One key application is the development of "smart" polymer nanogels. These are crosslinked polymer networks that can be designed to respond to specific biological stimuli, such as changes in pH or temperature, to trigger the release of a therapeutic agent. nih.gov For instance, a functional block containing this compound can be incorporated into a polymer chain, which, after self-assembly and desilylation, can be cross-linked with diazide-functionalized peptides. nih.gov This allows for the creation of stable nanogels that can encapsulate drugs and release them in a controlled manner.
Furthermore, PgMA-based polymers are being used to create functionalized nanoparticles for targeted drug delivery. By "clicking" targeting ligands, such as peptides or antibodies, onto the surface of nanoparticles, these drug carriers can be directed to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target side effects. The versatility of polymethacrylates allows for their use in a wide range of drug delivery systems, from nanoparticles to hydrogels. nih.govdergipark.org.tr
The table below highlights some advanced applications of this compound in nanomedicine.
| Application Area | System | Functionalization Approach | Intended Outcome |
| Drug Delivery | pH-labile nanogels nih.gov | Incorporation of a functional block with trimethylsilyl (B98337) this compound for cross-linking with diazide-functionalized peptides. nih.gov | Controlled release of therapeutics in response to pH changes. nih.gov |
| Targeted Therapy | Functionalized nanoparticles | "Click" chemistry to attach targeting moieties (e.g., cRGD peptide). nih.gov | Enhanced delivery of drugs to specific cell types, such as tumor cells. nih.gov |
| Theranostics | Switchable hyperbranched polymers | Attachment of drugs via acid- or redox-cleavable bonds. nih.gov | Combined diagnostic (e.g., 19F MRI) and therapeutic capabilities. nih.gov |
Integration of this compound in Multi-responsive Materials
"Smart" or stimuli-responsive materials that can change their properties in response to external triggers are a major focus of materials science research. nih.gov this compound is a valuable building block for creating multi-responsive materials due to the versatility of its alkyne side chains. These alkyne groups can be used to introduce a variety of functional moieties that are responsive to different stimuli. dtu.dk
Multi-responsive polymers can be designed to react to a combination of physical and chemical stimuli, including:
pH: By incorporating ionizable groups, the material can swell or shrink in response to changes in pH. mdpi.com
Temperature: The incorporation of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can induce a phase transition at a specific temperature. mdpi.com
Light: Photosensitive groups can be attached to the polymer backbone, allowing for light-triggered changes in the material's properties. dtu.dk
Redox environment: The inclusion of redox-sensitive linkages, such as disulfide bonds, can lead to material degradation in a reductive environment. dtu.dk
The integration of PgMA into these systems allows for the creation of complex materials with programmable responses. For example, a hydrogel could be designed to be both thermoresponsive and pH-responsive, allowing for fine-tuned control over its swelling behavior and drug release profile. The "clickable" nature of PgMA facilitates the modular design of these materials, where different responsive components can be easily incorporated.
Computational Modeling and Simulation of PgMA Polymerization and Properties
Computational modeling and simulation are becoming increasingly important tools for understanding and predicting the behavior of polymeric systems. These methods can provide valuable insights into the polymerization process of this compound and the properties of the resulting polymers, complementing experimental studies. cam.ac.uk
Molecular dynamics (MD) simulations, using all-atom force fields, can be employed to investigate the surface and thin-film properties of polymethacrylates. nih.gov These simulations can predict bulk densities and surface tensions that are in good agreement with experimental data. nih.gov Furthermore, they can reveal atomic-scale details about the orientation and segregation of polymer chains at interfaces. nih.gov
For the polymerization process itself, various computational methods are being developed to simulate network formation. cam.ac.uk Models like the First Shell Substitution Effect (FSSE) can be used to predict the evolution of the polymer network during step-growth polymerization. cam.ac.uk Reactive molecular dynamics simulations can also be used to model the polymerization process at an atomistic level. cam.ac.uk
Machine learning is also emerging as a powerful tool for predicting the reactivity of methacrylate monomers in polymerization reactions. By using chemically interpretable parameters, machine learning models can be built to predict polymerization outcomes, which can help in the rational design of new polymerization systems. chemrxiv.org
The following table summarizes the application of computational methods to the study of methacrylate polymers.
| Computational Method | Focus of Study | Key Insights |
| Molecular Dynamics (MD) | Surface and thin-film properties of polymethacrylates. nih.gov | Prediction of bulk density and surface tension; understanding of chain orientation at interfaces. nih.gov |
| First Shell Substitution Effect (FSSE) | Polymer network formation in step-growth polymerization. cam.ac.uk | Reproduction of network evolution observed in more detailed simulations. cam.ac.uk |
| Reactive Molecular Dynamics (RMD) | Atomistic modeling of polymerization. cam.ac.uk | Detailed simulation of the chemical reactions involved in polymer formation. cam.ac.uk |
| Machine Learning | Prediction of polymerization reactivity. chemrxiv.org | Identification of key parameters influencing the reactivity of methacrylate monomers. chemrxiv.org |
Q & A
Basic: What are the standard protocols for synthesizing propargyl methacrylate in laboratory settings?
Methodological Answer:
this compound is typically synthesized via esterification of methacrylic acid with propargyl alcohol, catalyzed by sulfuric acid or p-toluenesulfonic acid. Key steps include:
- Maintaining anhydrous conditions to prevent side reactions.
- Using a Dean-Stark trap to remove water and shift equilibrium toward ester formation.
- Purification via vacuum distillation to isolate the monomer, followed by characterization using (e.g., confirming the propargyl proton at δ 2.5 ppm) and FTIR (C≡C stretch at ~2120 cm) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- : Identifies vinyl protons (δ 5.5–6.1 ppm) and propargyl protons (δ 2.5 ppm).
- : Confirms carbonyl (δ 167 ppm) and alkyne carbons (δ 75–85 ppm).
- Fourier-Transform Infrared (FTIR): Detects methacrylate C=O (1720 cm) and alkyne C≡C (2120 cm).
- Gas Chromatography-Mass Spectrometry (GC-MS): Ensures purity (>98%) and identifies byproducts .
Advanced: How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be applied to modify this compound-based polymers?
Methodological Answer:
this compound’s alkyne group enables CuAAC "click" reactions for post-polymerization functionalization:
- Step 1: Synthesize azide-functionalized molecules (e.g., drugs, fluorophores).
- Step 2: Optimize reaction conditions (Cu(I) catalyst, ascorbate reductant, 25–60°C).
- Step 3: Monitor conversion via (disappearance of alkyne proton) or Raman spectroscopy.
- Note: Avoid excess copper to prevent polymer crosslinking .
Advanced: What strategies resolve contradictions in thermal stability data of this compound copolymers?
Methodological Answer:
Contradictions often arise from varying molecular weights or comonomer ratios. Mitigation strategies include:
- Controlled Polymerization: Use reversible addition-fragmentation chain-transfer (RAFT) agents to ensure uniform chain lengths.
- Differential Scanning Calorimetry (DSC): Compare glass transition temperatures () across batches.
- Thermogravimetric Analysis (TGA): Conduct under inert (N) and oxidative (O) atmospheres to assess decomposition pathways.
- Statistical Analysis: Apply ANOVA to identify significant variables (e.g., initiator concentration) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile monomers.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Storage: Keep in amber bottles at 4°C with inhibitors (e.g., hydroquinone) to prevent premature polymerization.
- Spill Management: Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .
Advanced: How to design a stimuli-responsive copolymer using this compound for targeted drug delivery?
Methodological Answer:
- Monomer Selection: Combine this compound with pH-sensitive monomers (e.g., dimethylaminoethyl methacrylate) or temperature-responsive monomers (e.g., N-isopropylacrylamide).
- RAFT Polymerization: Achieve controlled molecular weights (Đ < 1.2) for uniform nanoparticle size.
- Click Functionalization: Attach targeting ligands (e.g., folate) via CuAAC.
- In Vitro Testing: Use fluorescence microscopy to track cellular uptake and HPLC to quantify drug release kinetics .
Basic: What solvents are optimal for radical polymerization of this compound?
Methodological Answer:
- Non-Polar Solvents: Toluene or benzene for conventional free-radical polymerization.
- Polar Aprotic Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for controlled/living polymerization (e.g., ATRP).
- Critical Consideration: Ensure solvent does not react with the alkyne group. Pre-degas solvents to minimize oxygen inhibition .
Advanced: How to determine kinetic parameters of this compound polymerization using photoinitiated methods?
Methodological Answer:
- Real-Time FTIR: Monitor methacrylate C=C bond conversion (peak at 1635 cm) under UV light.
- Mathematical Modeling: Apply the Mayo-Lewis equation to calculate propagation () and termination () rate constants.
- Variable Dose Rates: Test at different light intensities to establish rate dependence on initiator concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
